7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17261567
InChI: InChI=1S/C8H10N2S/c1-6-4-7-8(10-5-6)11-3-2-9-7/h4-5,9H,2-3H2,1H3
SMILES:
Molecular Formula: C8H10N2S
Molecular Weight: 166.25 g/mol

7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine

CAS No.:

Cat. No.: VC17261567

Molecular Formula: C8H10N2S

Molecular Weight: 166.25 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine -

Specification

Molecular Formula C8H10N2S
Molecular Weight 166.25 g/mol
IUPAC Name 7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine
Standard InChI InChI=1S/C8H10N2S/c1-6-4-7-8(10-5-6)11-3-2-9-7/h4-5,9H,2-3H2,1H3
Standard InChI Key MGRPWEUEBUWIJW-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(N=C1)SCCN2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s fused pyrido[2,3-b] thiazine system consists of a pyridine ring annulated with a 1,4-thiazine moiety. The methyl group at the 7-position introduces steric and electronic modifications compared to unsubstituted analogs. Key structural features include:

  • Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, contributing to π-conjugation and base-like reactivity.

  • 1,4-Thiazine Ring: A six-membered ring containing sulfur and nitrogen atoms, conferring redox activity and nucleophilic sites.

  • Methyl Substituent: Positioned ortho to the thiazine sulfur, this group modulates electron density and lipophilicity.

Electronic and Physicochemical Properties

Comparative data from structurally related compounds suggest the following properties:

PropertyValue/DescriptionSource Compound
logP~2.5–3.0 (estimated)Methyl carboxylate analog
Hydrogen Bonding2 donors, 4 acceptorsCarboxamide derivative
Polar Surface Area~50–60 ŲPyrido-thiazine analogs

The methyl group’s electron-donating effect stabilizes the π-system, potentially enhancing metabolic stability compared to halogenated analogs .

Synthetic Methodologies

Cyclization Strategies

Synthesis of the pyrido[2,3-b] thiazine core typically involves cyclization of precursors such as 2-aminothiophenol derivatives. For example:

  • Thiazine Ring Formation: Reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under basic conditions.

  • Pyridine Annulation: Intramolecular cyclization via Friedländer or related reactions to construct the fused pyridine ring.

Microwave-assisted synthesis has been reported to improve yields in analogous systems, reducing reaction times from hours to minutes.

Functionalization at the 7-Position

Introducing the methyl group requires selective alkylation strategies:

  • Direct Methylation: Using methyl iodide (CH₃I) in dimethylformamide (DMF) at 60°C with potassium carbonate (K₂CO₃) as base.

  • Precursor Modification: Incorporating methyl-containing building blocks during cyclization steps.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The sulfur atom in the thiazine ring facilitates nucleophilic displacement reactions:

Reaction TypeReagentsConditionsProduct
HalogenationN-Chlorosuccinimide (NCS)Acetic acid, 80°C4-Chloro derivative
AminationBenzylamineEthanol, refluxThiazine sulfur replaced by amine

These reactions enable diversification for structure-activity relationship (SAR) studies .

Oxidation and Ring Expansion

Controlled oxidation with meta-chloroperbenzoic acid (m-CPBA) converts the thiazine sulfur to sulfoxide or sulfone, altering aromaticity and reactivity. Under oxidative conditions (e.g., H₂O₂/Fe³⁺), ring expansion yields seven-membered heterocycles, expanding the compound’s utility in scaffold hopping.

Biological Activity and Mechanisms

Enzyme Inhibition

Structural analogs demonstrate inhibition of kinases and proteases through:

  • Active Site Binding: The pyridine nitrogen coordinates with catalytic residues.

  • Hydrophobic Interactions: The methyl group enhances binding pocket occupancy .

Receptor Modulation

In carboxamide derivatives (e.g., N-{3-[...]phenyl}-2,3-dihydro-1H-pyrido[2,3-b] thiazine-1-carboxamide), the thiazine ring participates in hydrogen bonding with G-protein-coupled receptors (GPCRs), suggesting potential neurotransmitter modulation .

Industrial and Research Applications

Pharmaceutical Development

Key applications include:

  • Lead Optimization: The methyl group’s metabolic stability makes it valuable in preclinical candidates.

  • Prodrug Design: Ester derivatives (e.g., methyl carboxylates) improve bioavailability.

Materials Science

The compound’s π-conjugated system shows promise in:

  • Organic Electronics: As a hole-transport material in perovskite solar cells.

  • Coordination Polymers: Sulfur and nitrogen atoms act as ligands for transition metals.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator